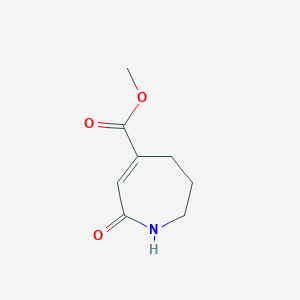
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate is a heterocyclic compound that features a seven-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dicarbonyl compound under acidic or basic conditions to form the azepine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methanol, and catalysts like methanesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure, such as azepine and its derivatives.
Benzodiazepines: These compounds contain a fused benzene and diazepine ring and are well-known for their pharmaceutical applications.
Oxazepines: These compounds have an oxygen atom in the ring and exhibit different chemical and biological properties.
Uniqueness
Methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate is unique due to its specific functional groups and the presence of a methyl ester. This gives it distinct reactivity and potential for diverse applications compared to other azepine derivatives .
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h5H,2-4H2,1H3,(H,9,10) |
Clé InChI |
STUSTCSHPCPDSJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=O)NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


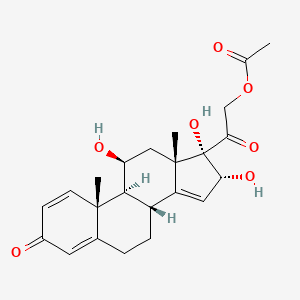
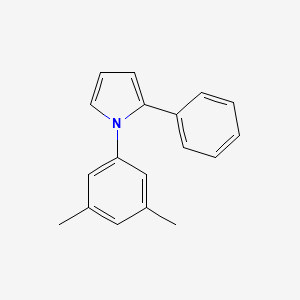
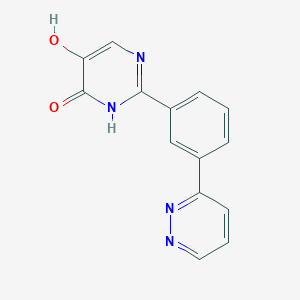
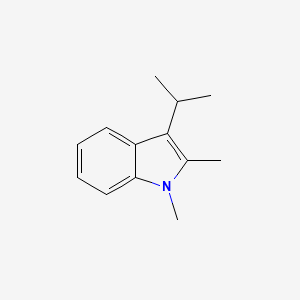
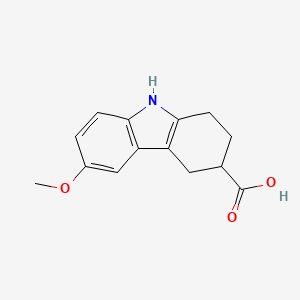
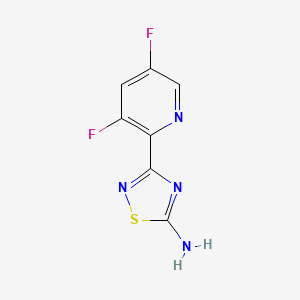
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
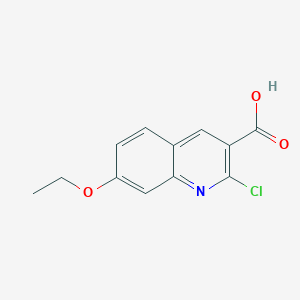
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
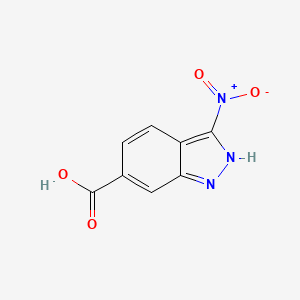
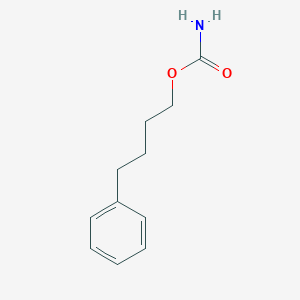
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)
